

# SWOG S2101 Clinical Trial: A Technical Overview of Primary and Secondary Endpoints

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The SWOG **S2101** study, also known as the BiCaZO trial, is a Phase II clinical trial investigating the efficacy and feasibility of a biomarker-stratified treatment approach using a combination of cabozantinib and nivolumab. This guide provides a detailed overview of the study's primary and secondary endpoints, the experimental protocols employed, and the key signaling pathways targeted by the therapeutic agents.

## **Primary and Secondary Endpoints**

The SWOG **S2101** study is designed with several key objectives to evaluate both the feasibility of a biomarker-driven approach and the clinical efficacy of the combination therapy in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and head and neck squamous cell carcinoma (HNSCC).[1][2][3]

#### **Primary Endpoints**

The primary goals of the study are centered on the practicality of using molecular characterization for patient stratification and the overall response to the treatment.



| Endpoint                                                        | Description                                                                                                                                                                                                                           | Assessment Method                                                      |
|-----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Feasibility of Molecular<br>Characterization (Stage I)          | To assess the proportion of participants with a turnaround time of less than or equal to 21 days for biopsy results for stratification based on Tumor Mutation Burden (TMB).[2]                                                       | Time from biopsy collection to availability of TMB results.            |
| Feasibility of Molecular<br>Characterization (Overall<br>Study) | To evaluate the proportion of participants with a turnaround time of less than or equal to 21 days for biopsy results for stratification based on both TMB and Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS).[2] | Time from biopsy collection to availability of TMB and TIS results.    |
| Overall Response Rate (ORR)                                     | To determine the efficacy of cabozantinib plus nivolumab in each disease cohort, both across and within tumor biomarker subgroups. ORR is defined as confirmed and unconfirmed partial responses plus complete responses.[2]          | Radiographic tumor<br>assessments according to<br>RECIST 1.1 criteria. |

## **Secondary Endpoints**

The secondary objectives aim to further explore the treatment's efficacy, safety, and the correlation between biomarkers and clinical outcomes.



| Endpoint                                                           | Description                                                                                                                                                       | Assessment Method                                                |
|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| Difference in ORR between<br>Biomarker Subgroups                   | To compare the Overall Response Rate in each disease cohort between the different tumor marker subgroups.[2]                                                      | Statistical comparison of ORR between subgroups.                 |
| Safety and Tolerability                                            | To assess the adverse event profile of the cabozantinib and nivolumab combination in the study population.[2]                                                     | Monitoring and grading of adverse events according to NCI-CTCAE. |
| Disease Control Rate (DCR)                                         | To estimate the DCR in participants receiving the combination therapy, stratified by tumor biomarkers.[2]                                                         | Radiographic tumor assessments.                                  |
| Progression-Free Survival<br>(PFS)                                 | To estimate the PFS in participants receiving the combination therapy, stratified by tumor biomarkers.[2]                                                         | Time from treatment initiation to disease progression or death.  |
| Overall Survival (OS)                                              | To estimate the OS in participants receiving the combination therapy, stratified by tumor biomarkers.[2]                                                          | Time from treatment initiation to death from any cause.          |
| Assay Failure Rate and Time<br>to Molecular Group<br>Determination | To assess the proportion of patients with assay failure and the time from tissue collection to the determination of the molecular group at the end of Stage I.[2] | Laboratory and clinical trial data analysis.                     |

# **Experimental Protocols**

The SWOG **S2101** study employs specific methodologies for patient stratification and treatment.



#### **Biomarker Analysis**

Tumor Mutation Burden (TMB): TMB is a quantitative measure of the total number of somatic mutations per coding area of a tumor genome. In this study, a tumor tissue biopsy is required for TMB analysis.[3] While the specific commercial assay is not detailed in the available public information, the general methodology involves next-generation sequencing (NGS) of the tumor DNA to identify the number of mutations.

Tumor Inflammation Signature (TIS): The TIS is an 18-gene signature that reflects a preexisting but suppressed adaptive immune response within the tumor microenvironment.[4][5][6] The expression of these genes is measured using the NanoString nCounter® platform, a technology that allows for direct, multiplexed measurement of gene expression from RNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor samples.[4][7][8]

The 18 genes included in the Tumor Inflammation Signature are:

- CCL5
- CD27
- CD274 (PD-L1)
- CD276 (B7-H3)
- CD8A
- CMKLR1
- CXCL9
- CXCR6
- HLA-DQA1
- HLA-DRB1
- HLA-E



- IDO1
- LAG3
- NKG7
- PDCD1LG2 (PD-L2)
- PSMB10
- STAT1
- TIGIT

#### **Treatment Protocol**

Patients enrolled in the study receive a combination of cabozantinib and nivolumab.[1]

- Cabozantinib: An oral tyrosine kinase inhibitor.
- Nivolumab: An intravenous anti-PD-1 monoclonal antibody.

### **Signaling Pathways and Experimental Workflows**

The therapeutic agents used in the SWOG **S2101** study target distinct but potentially synergistic signaling pathways involved in tumor growth, angiogenesis, and immune evasion.

#### **Cabozantinib Signaling Pathway Inhibition**

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that disrupts several key signaling pathways implicated in cancer progression.[9][10][11]





Click to download full resolution via product page

Cabozantinib inhibits multiple receptor tyrosine kinases.

# Nivolumab and the PD-1/PD-L1 Immune Checkpoint Pathway

Nivolumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed on tumor cells. This blockade restores the T-cell's ability to recognize and attack cancer cells.[12]





Click to download full resolution via product page

Nivolumab blocks the PD-1/PD-L1 inhibitory pathway.

### **SWOG S2101 Experimental Workflow**

The following diagram illustrates the logical flow of patient stratification and treatment within the SWOG **S2101** trial.





Click to download full resolution via product page

Patient journey and analysis workflow in the **S2101** study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. prohealthcare.org [prohealthcare.org]
- 2. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 3. Testing Biomarkers and Immunotherapy Drugs for People with Advanced Melanoma or Squamous-Cell Head and Neck Cancer | SWOG [swog.org]
- 4. nanostring.com [nanostring.com]
- 5. Pan-cancer adaptive immune resistance as defined by the Tumor Inflammation Signature (TIS): results from The Cancer Genome Atlas (TCGA) PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort | springermedizin.de [springermedizin.de]
- 7. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanostring.com [nanostring.com]
- 9. Cabozantinib Is Effective in Melanoma Brain Metastasis Cell Lines and Affects Key Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabozantinib Is Effective in Melanoma Brain Metastasis Cell Lines and Affects Key Signaling Pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SWOG S2101 Clinical Trial: A Technical Overview of Primary and Secondary Endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583422#primary-and-secondary-endpoints-of-the-swog-s2101-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com